(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid: is a complex organic compound with a unique structure that includes an aziridine ring fused to a cyclopentane ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the aziridine ring, followed by the construction of the cyclopentane and pyridine rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed to make the process more efficient.
Chemical Reactions Analysis
Types of Reactions
(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups, onto the pyridine ring.
Scientific Research Applications
(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, making it a potent and selective agent.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-anilinopiperidine: Another intermediate in the synthesis of various pharmaceuticals.
N-Phenethyl-4-piperidinone: Used in the synthesis of opioid analgesics.
Uniqueness
(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid is unique due to its fused ring structure, which imparts specific chemical and biological properties. Unlike simpler compounds, its complex structure allows for multiple points of interaction with biological targets, making it a versatile tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(1R,4S,7S)-3-azatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c12-9(13)8-4-3-7-2-1-5-10(7)6-11(8)10/h3-4,7-8H,1-2,5-6H2,(H,12,13)/t7-,8-,10-,11?/m0/s1 |
InChI Key |
BCXNWRWVXVAWGN-NYTPEHLDSA-N |
Isomeric SMILES |
C1C[C@H]2C=C[C@H](N3[C@@]2(C1)C3)C(=O)O |
Canonical SMILES |
C1CC2C=CC(N3C2(C1)C3)C(=O)O |
Origin of Product |
United States |
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